molecular formula C19H21ClSi B12580569 Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane CAS No. 596098-31-6

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane

Cat. No.: B12580569
CAS No.: 596098-31-6
M. Wt: 312.9 g/mol
InChI Key: HEMNZGUMFFDNNX-LJQANCHMSA-N
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Description

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is a chemical compound known for its unique structure and properties It contains a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic moiety derived from naphthalene and cyclohexadiene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a suitable naphthalene derivative with a silicon-containing reagent. One common method involves the use of chlorodimethylsilane as the silicon source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The organic moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include silanol, siloxane, or silazane derivatives.

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the design of silicon-based drugs and biomaterials.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its organic moiety. The exact pathways involved are subject to ongoing research and may vary depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(dimethyl){[(1R)-1-(phenyl)cyclohexa-2,4-dien-1-yl]methyl}silane
  • Chloro(dimethyl){[(1R)-1-(anthracen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
  • Chloro(dimethyl){[(1R)-1-(biphenyl-4-yl)cyclohexa-2,4-dien-1-yl]methyl}silane

Uniqueness

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

596098-31-6

Molecular Formula

C19H21ClSi

Molecular Weight

312.9 g/mol

IUPAC Name

chloro-dimethyl-[[(1R)-1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl]methyl]silane

InChI

InChI=1S/C19H21ClSi/c1-21(2,20)15-19(13-6-3-7-14-19)18-12-8-10-16-9-4-5-11-17(16)18/h3-13H,14-15H2,1-2H3/t19-/m1/s1

InChI Key

HEMNZGUMFFDNNX-LJQANCHMSA-N

Isomeric SMILES

C[Si](C)(C[C@@]1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl

Canonical SMILES

C[Si](C)(CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

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